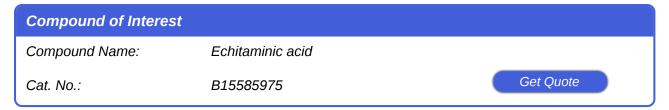


Elucidation of the Chemical Structure of Echitaminic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of **echitaminic acid**, an indole alkaloid isolated from the bark of Alstonia scholaris. The determination of its molecular architecture is a critical step for understanding its biosynthetic pathway, pharmacological properties, and potential for therapeutic development. This document details the spectroscopic and analytical methods employed, presenting the key data that collectively define the structure of this natural product.

Isolation of Echitaminic Acid

Echitaminic acid was isolated from the methanolic extract of the dried, ground bark of Alstonia scholaris. The isolation procedure involved a series of chromatographic separations to yield the pure compound.

Experimental Protocol:

A detailed protocol for the isolation of **echitaminic acid** is as follows:

- Extraction: The dried, ground bark of Alstonia scholaris (1.5 kg) was exhaustively extracted with methanol (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.
- Acid-Base Partitioning: The crude extract was subjected to standard acid-base partitioning to separate the alkaloidal fraction from neutral and acidic components.



- Column Chromatography: The crude alkaloid mixture was fractionated by column chromatography over silica gel, eluting with a gradient of chloroform (CHCl₃) and methanol (MeOH).
- Preparative Thin-Layer Chromatography (TLC): Fractions containing **echitaminic acid** were further purified by preparative TLC on silica gel plates, using a solvent system of CHCl₃-MeOH (9:1), to afford the pure compound.

Spectroscopic Data and Structural Elucidation

The chemical structure of **echitaminic acid** was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques provided crucial information regarding the molecular weight, elemental composition, and the connectivity of atoms within the molecule.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was instrumental in determining the molecular formula of **echitaminic acid**.

Parameter	Value
Ionization Mode	ESI-MS
Observed m/z	371.1869 [M+H]+
Molecular Formula	C21H26N2O4
Calculated Mass	371.1869

Table 1. Mass Spectrometry Data for **Echitaminic Acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were employed to establish the complete chemical structure of **echitaminic acid**. All spectra were recorded in deuterated methanol (CD₃OD).







¹H and ¹³C NMR Data:

The assigned ¹H and ¹³C NMR chemical shifts for **echitaminic acid** are summarized in the table below. These assignments were confirmed through the analysis of COSY, HSQC, and HMBC correlations.



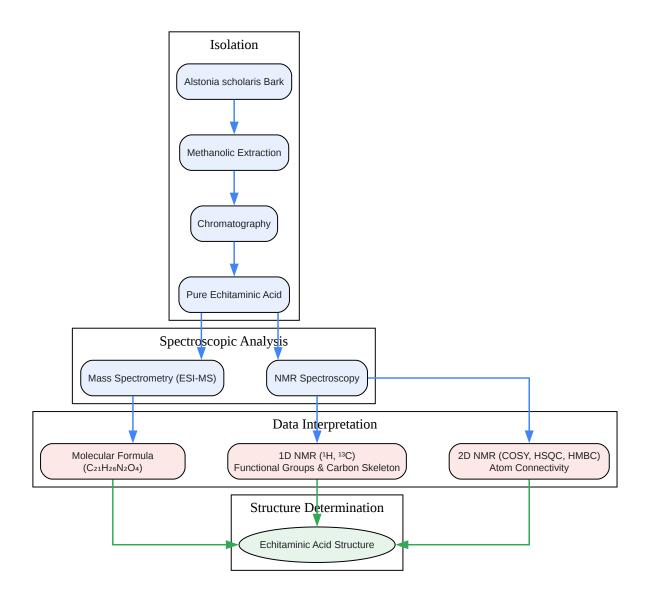
Position	δC (ppm)	δH (ppm, multiplicity, J in Hz)
2	136.2	-
3	52.8	3.85 (m)
5	53.9	3.40 (m), 3.25 (m)
6	34.5	2.10 (m), 1.95 (m)
7	129.8	-
8	122.3	7.50 (d, 7.5)
9	120.1	7.05 (t, 7.5)
10	128.4	7.15 (t, 7.5)
11	111.8	7.30 (d, 7.5)
12	148.5	-
13	108.9	-
14	34.1	1.80 (m)
15	31.5	1.65 (m)
16	53.1	4.85 (s)
18	12.4	0.95 (t, 7.4)
19	125.9	5.40 (q, 7.4)
20	66.2	-
21	59.8	4.10 (d, 12.0), 3.95 (d, 12.0)
N1-H	-	11.20 (s)
СООН	175.4	-

Table 2. ¹H and ¹³C NMR Data for **Echitaminic Acid** (in CD₃OD).



Logical Workflow for Structure Elucidation

The process of elucidating the structure of **echitaminic acid** followed a logical progression, integrating data from various spectroscopic techniques. The workflow diagram below illustrates the key steps and the relationships between the different experimental evidence.





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Caption: Logical workflow for the structure elucidation of **echitaminic acid**.

Conclusion

The combined application of mass spectrometry and extensive 1D and 2D NMR spectroscopy enabled the unambiguous determination of the chemical structure of **echitaminic acid**. The data presented in this guide provide a foundational reference for researchers working with this indole alkaloid and can facilitate further studies into its chemical synthesis, biosynthesis, and pharmacological activity. The detailed experimental protocols offer a practical guide for the isolation and analysis of **echitaminic acid** and related compounds from natural sources.

 To cite this document: BenchChem. [Elucidation of the Chemical Structure of Echitaminic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585975#echitaminic-acid-chemical-structure-elucidation]

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